molecular formula C4H12Cl2N2 B3030814 1-Methylazetidin-3-amine dihydrochloride CAS No. 959918-41-3

1-Methylazetidin-3-amine dihydrochloride

Cat. No. B3030814
CAS RN: 959918-41-3
M. Wt: 159.05
InChI Key: VVNBEYKDTSEYRZ-UHFFFAOYSA-N
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Description

1-Methylazetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 1139634-75-5 . It has a molecular weight of 159.06 . The compound is typically stored at room temperature and comes in a powder form . The IUPAC name for this compound is 1-methyl-3-azetidinamine dihydrochloride .


Molecular Structure Analysis

The InChI code for 1-Methylazetidin-3-amine dihydrochloride is 1S/C4H10N2.2ClH/c1-6-2-4 (5)3-6;;/h4H,2-3,5H2,1H3;2*1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Methylazetidin-3-amine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 159.06 .

Scientific Research Applications

Application in Monoamine Oxidase Inhibition

1-Methylazetidin-3-amine dihydrochloride has been studied for its potential in inhibiting monoamine oxidase (MAO). Research by Ding and Silverman (1993) demonstrated that certain analogues of 1-Methylazetidin-3-amine, specifically oxazolidinone derivatives, act as time-dependent irreversible inhibitors of MAO-B. This suggests a potential application in conditions where MAO inhibition is beneficial, such as in certain neurological disorders (Ding & Silverman, 1993).

Role in Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Gates and Silverman (1989) proposed a mechanism involving 1-Methylazetidin-3-amine derivatives in the inactivation of MAO. This involves a complex process of electron transfer and decomposition, highlighting the compound's utility in understanding biochemical pathways and synthesizing related compounds (Gates & Silverman, 1989).

Synthesis of Azetidine Derivatives

Azetidines, a class of four-membered nitrogen-containing heterocycles, have been synthesized from derivatives of 1-Methylazetidin-3-amine. These compounds have diverse applications in pharmaceutical and material science. Singh, D’hooghe, and Kimpe (2008) provide an overview of azetidines, their synthesis, and applications, indicating the significance of 1-Methylazetidin-3-amine derivatives in producing these valuable compounds (Singh, D’hooghe, & Kimpe, 2008).

Involvement in Antitumor Activities

Some derivatives of 1-Methylazetidin-3-amine have shown potential in antitumor activities. The synthesis and evaluation of these derivatives highlight their utility in cancer research, offering a pathway for developing new therapeutic agents. Research in this area has explored the synthesis of novel compounds with 1-Methylazetidin-3-amine derivatives and their potential application in treating various cancer types (Chu De-qing, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methylazetidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-6-2-4(5)3-6;;/h4H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNBEYKDTSEYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660688
Record name 1-Methylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazetidin-3-amine dihydrochloride

CAS RN

959918-41-3, 1139634-75-5
Record name 1-Methylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-N-methyl-azetidine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methylazetidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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